3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H7FO4. This compound is characterized by the presence of a fluoro group and a hydroxy group attached to a phenyl ring, along with a keto group on the propanoic acid chain. It is a derivative of phenylpropanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the introduction of the fluoro and hydroxy groups onto the phenyl ring, followed by the formation of the propanoic acid chain. One common method involves the use of 2-fluoro-4-hydroxyphenylboronic acid as a starting material. This compound can be synthesized through a Suzuki coupling reaction, where 2-fluoro-4-hydroxyphenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the keto group may yield an alcohol.
Scientific Research Applications
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The keto group may also participate in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxyphenylboronic acid: Similar structure but lacks the propanoic acid chain.
Methyl 2-fluoro-4-hydroxybenzoate: Contains a methyl ester group instead of the propanoic acid chain.
Uniqueness
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the fluoro and hydroxy groups on the phenyl ring, along with the keto group on the propanoic acid chain, allows for a wide range of chemical reactions and interactions with biological targets.
Biological Activity
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9F1O3
- Molecular Weight : 200.17 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antiproliferative Effects : Potential to inhibit the growth of cancer cells.
- Enzyme Inhibition : Interaction with specific enzymes, affecting their activity.
Antimicrobial Activity
The compound has been tested for its antimicrobial properties, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Staphylococcus aureus | 0.0048 mg/mL |
Bacillus subtilis | 0.0098 mg/mL |
Candida albicans | 0.039 mg/mL |
Antiproliferative Effects
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
Case Study: Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- MCF7 (breast cancer)
Results indicated that the compound significantly reduced cell viability in these lines, suggesting its potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells may contribute to its antiproliferative effects.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom and hydroxyl group on the phenyl ring enhances the compound's biological activity by modulating its electronic properties and solubility.
Table 2: Structure-Activity Relationship Insights
Structural Feature | Impact on Activity |
---|---|
Fluorine Substitution | Increases lipophilicity |
Hydroxyl Group | Enhances hydrogen bonding |
Carbonyl Group | Facilitates enzyme interactions |
Properties
Molecular Formula |
C9H7FO4 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14) |
InChI Key |
IGMRSZYSOIUSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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